molecular formula C22H23F3N2O2 B2467513 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide CAS No. 866153-50-6

1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B2467513
CAS RN: 866153-50-6
M. Wt: 404.433
InChI Key: GWDBQETZKLEMKV-UHFFFAOYSA-N
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Description

The compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It’s a common scaffold in medicinal chemistry and is present in many biologically active compounds .

Scientific Research Applications

Potential Anti-HIV Applications

  • A compound structurally similar to 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The molecule's structural characteristics contribute to its effectiveness in this role (Tamazyan et al., 2007).

Enzyme Inhibition for Immunosuppressive Applications

  • Certain derivatives, including isoxazol and cinchoninic acid derivatives, show strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine nucleotide synthesis. This inhibition is significant for developing immunosuppressive agents, as pyrimidine nucleotides are vital for normal immune cell functions. These findings suggest potential applications in managing autoimmune diseases and in organ transplantation (Knecht & Löffler, 1998).

Antifungal Applications

  • Some N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to the compound , have demonstrated moderate antifungal activities. Certain compounds in this category showed significant inhibition against phytopathogenic fungi, suggesting their potential as antifungal agents (Wu et al., 2012).

Anti-Inflammatory Prodrug Potential

  • The title compound's derivatives have been studied as prodrugs for anti-inflammatory agents. These compounds have shown the ability to be metabolized in the body to yield plasma concentrations of active anti-inflammatory agents. Such research indicates the potential application of these compounds in the treatment of inflammatory conditions (Patterson et al., 1992).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives are found in a variety of drugs and biologically active compounds, with mechanisms of action ranging from enzyme inhibition to receptor modulation .

Future Directions

Pyrrolidine derivatives are a rich area of study in medicinal chemistry, with potential applications in the development of new drugs and therapeutic agents .

properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c1-13(2)19-9-8-18(10-14(19)3)27-12-15(11-20(27)28)21(29)26-17-6-4-16(5-7-17)22(23,24)25/h4-10,13,15H,11-12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBQETZKLEMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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